molecular formula C12H15N3 B3317123 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine CAS No. 956393-77-4

5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine

Cat. No.: B3317123
CAS No.: 956393-77-4
M. Wt: 201.27 g/mol
InChI Key: RDAZSSHJYVWSPC-UHFFFAOYSA-N
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Description

5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol . It is an organic building block belonging to the pyrazole derivative class, characterized by an amine functional group at the 3-position of the pyrazole ring which is substituted with a 2-methylbenzyl group at the 1-position and a methyl group at the 5-position . This specific structure makes it a valuable intermediate in medicinal chemistry and pharmaceutical research for the synthesis and exploration of novel bioactive molecules. Researchers utilize this compound in the design and development of new chemical entities, particularly in high-throughput screening and structure-activity relationship (SAR) studies. Its molecular framework is often investigated for potential biological activities, though its specific mechanism of action is dependent on the final synthesized compound and is a subject of ongoing research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1-[(2-methylphenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-5-3-4-6-11(9)8-15-10(2)7-12(13)14-15/h3-7H,8H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAZSSHJYVWSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=CC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 5 Methyl 1 2 Methylbenzyl 1h Pyrazol 3 Amine and Analogues

Established Synthetic Pathways to the 1H-Pyrazole-3-amine Scaffold

The formation of the 1H-pyrazole-3-amine core is a cornerstone of the synthesis of the target molecule and its analogues. Various methods have been developed, with cyclocondensation reactions being the most prominent.

Cyclocondensation Reactions Utilizing Hydrazines and Precursors

The most versatile and widely employed method for the synthesis of 1H-pyrazol-3-amines involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a suitable three-carbon precursor. nih.gov A common precursor for this reaction is a β-ketonitrile. The reaction proceeds through the initial nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring system. nih.gov

Another important class of precursors are α,β-unsaturated nitriles. These compounds react with hydrazines to yield pyrazolines, which can then be oxidized to the aromatic pyrazole (B372694) ring. The regioselectivity of this reaction is a critical aspect that needs to be carefully managed.

The following table summarizes common precursors and their reaction with hydrazines to form the pyrazole ring:

Precursor TypeGeneral StructureReaction with HydrazineProduct
β-KetonitrileR-CO-CH₂-CNCyclocondensation5-Amino-3-R-1H-pyrazole
α,β-Unsaturated NitrileR-CH=CH-CNCycloaddition followed by oxidation3(5)-R-1H-pyrazol-5(3)-amine
1,3-DiketoneR-CO-CH₂-CO-R'Cyclocondensation3,5-Disubstituted Pyrazole

Regioselective Formation of Aminopyrazole Ring Systems

The reaction of a monosubstituted hydrazine with an unsymmetrical precursor can lead to the formation of two possible regioisomers. The control of regioselectivity is therefore a paramount challenge in the synthesis of specifically substituted aminopyrazoles. Several factors influence the regiochemical outcome of the cyclization, including the nature of the substituents on both the hydrazine and the precursor, the reaction conditions (e.g., pH, solvent, temperature), and the presence of catalysts.

For instance, in the reaction of substituted hydrazines with β-ketonitriles, the initial attack of the hydrazine can occur via either of its nitrogen atoms. The regioselectivity is often governed by the electronic and steric properties of the substituent on the hydrazine. Generally, the more nucleophilic nitrogen atom of the substituted hydrazine will preferentially attack the carbonyl carbon of the β-ketonitrile. Subsequent cyclization then determines the final position of the substituents on the pyrazole ring.

Similarly, when using α,β-unsaturated nitriles, the regioselectivity of the initial Michael addition of the hydrazine to the double bond is a key determinant of the final product distribution. Reaction conditions can be tuned to favor one regioisomer over the other. For example, acidic or basic catalysis can significantly influence the regiochemical outcome.

Introduction of the 2-Methylbenzyl Substituent at the N1 Position

Once the 1H-pyrazole-3-amine scaffold is synthesized, the next critical step is the introduction of the 2-methylbenzyl group at the N1 position. This is typically achieved through N-alkylation.

Alkylation Approaches for N-Substitution

The N-alkylation of pyrazoles is a well-established transformation. The most common method involves the reaction of the pyrazole with an alkylating agent, such as an alkyl halide (e.g., 2-methylbenzyl chloride or bromide), in the presence of a base. researchgate.net The base deprotonates the pyrazole ring nitrogen, generating a pyrazolate anion, which then acts as a nucleophile and attacks the alkylating agent in a nucleophilic substitution reaction. semanticscholar.org

Commonly used bases for this reaction include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃), hydroxides (e.g., NaOH, KOH), and hydrides (e.g., NaH). The choice of solvent is also crucial and can range from polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) to alcohols or even phase-transfer catalysis conditions without a solvent. researchgate.net

Alternative methods for N-alkylation include the Mitsunobu reaction and transition-metal-catalyzed cross-coupling reactions. mdpi.com

Control of Regioselectivity in N1-Alkylation

A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles, such as 3-amino-5-methylpyrazole, is the control of regioselectivity. The pyrazolate anion has two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to a mixture of N1 and N2 isomers. beilstein-journals.org

Several factors influence the regioselectivity of N-alkylation:

Steric Hindrance: The presence of bulky substituents on the pyrazole ring can sterically hinder the approach of the alkylating agent to the adjacent nitrogen atom. In the case of 3-amino-5-methylpyrazole, the methyl group at C5 is generally considered more sterically demanding than the amino group at C3. Therefore, alkylation is often favored at the less hindered N1 position. The steric bulk of the alkylating agent itself also plays a role; bulkier alkylating agents tend to favor alkylation at the less sterically encumbered nitrogen. semanticscholar.orgmdpi.com

Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-donating groups can increase the electron density and nucleophilicity of the nearby nitrogen, while electron-withdrawing groups have the opposite effect.

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 ratio. For instance, the use of certain metal cations from the base can lead to chelation with substituents on the pyrazole ring, thereby directing the alkylation to a specific nitrogen.

The following table provides a general overview of factors influencing N-alkylation regioselectivity:

FactorInfluence on N1/N2 Selectivity
Steric hindrance of pyrazole substituent Bulky groups at C3 or C5 direct alkylation to the less hindered nitrogen.
Steric hindrance of alkylating agent Bulkier alkylating agents favor the less hindered nitrogen.
Electronic effects of pyrazole substituents Electron-donating groups can enhance the nucleophilicity of the adjacent nitrogen.
Reaction conditions (base, solvent) Can influence the pyrazolate anion's reactivity and steric environment.

Strategies for Methyl Group Functionalization at Pyrazole C5 Position

While the target compound itself has a methyl group at the C5 position, the synthesis of analogues may require further functionalization of this group. The methyl group on the pyrazole ring is generally not highly reactive but can be modified through various synthetic strategies.

One common approach is halogenation . The methyl group can be halogenated under radical conditions, for instance, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or AIBN. This would yield a halomethylpyrazole, which is a versatile intermediate for further nucleophilic substitution reactions.

Another strategy involves oxidation . The C5-methyl group can be oxidized to a formyl group (an aldehyde) using oxidizing agents such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂). The resulting pyrazole-5-carbaldehyde can then undergo a wide range of subsequent reactions, including Wittig reactions, reductions to an alcohol, or further oxidation to a carboxylic acid.

Condensation reactions with aldehydes are also possible, particularly after activation of the methyl group. For instance, deprotonation of the methyl group with a strong base could generate a carbanion that can then react with various electrophiles, including aldehydes, in an aldol-type condensation. researchgate.net This would lead to the formation of a C5-styryl or related derivative.

These functionalization strategies open up avenues for creating a diverse library of analogues of 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine with modified properties.

Advanced Catalytic Approaches in Pyrazole Derivative Synthesis

The synthesis of functionalized pyrazoles, including N-aryl and N-benzyl derivatives, has been significantly advanced through the development of modern catalytic systems. These methods offer greater efficiency, selectivity, and substrate scope compared to traditional condensation reactions. Palladium-catalyzed cross-coupling and metal-free dehydrogenative couplings are at the forefront of these advanced strategies, enabling the construction of complex pyrazole architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, proving highly effective in the synthesis of substituted pyrazole derivatives. The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide or triflate, is particularly prominent for the arylation and vinylation of the pyrazole core. rsc.org

This methodology has been successfully applied to the synthesis of 4-substituted-1H-pyrazole-3,5-diamines, which are otherwise difficult to prepare. rsc.org The reaction typically utilizes a palladium precatalyst, such as XPhos Pd G2, to couple 4-bromo-3,5-dinitro-1H-pyrazole with various aryl, heteroaryl, or styryl boronic acids. rsc.org The versatility of this approach allows for the introduction of both electron-rich and electron-deficient, as well as sterically hindered, groups at the C-4 position of the pyrazole ring. rsc.org

Furthermore, palladium catalysis is not limited to C-C bond formation. Methods for the C-N coupling of aryl triflates with pyrazole derivatives have been developed to produce N-arylpyrazoles. acs.org These reactions often employ specialized phosphine (B1218219) ligands, such as tBuBrettPhos, which facilitate the coupling of a wide array of substrates, including sterically demanding ortho-substituted aryl triflates, in high yields. acs.org The pyrazole moiety itself can also act as a directing group in palladium-catalyzed C-H functionalization, enabling the arylation of unactivated sp³ C-H bonds to synthesize β-phenethylamines after transformation of the pyrazole ring. nih.gov

The choice of catalyst, ligand, and reaction conditions is crucial for the success of these couplings. Bulky bis(pyrazolyl)palladium(II) complexes have been synthesized and evaluated as precatalysts in Suzuki-Miyaura reactions, demonstrating that tuning the steric and electronic properties of the pyrazole-containing ligands can significantly influence catalytic activity. rsc.org For instance, a phenyl-bearing precatalyst at a low loading of 0.33 mol% can achieve a 98% conversion of bromobenzene (B47551) and phenylboronic acid to biphenyl. rsc.org

The table below summarizes representative conditions for Suzuki-Miyaura couplings involving pyrazole derivatives.

EntryPyrazole SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Ref
14-Bromo-3,5-dinitro-1H-pyrazoleAryl/Heteroaryl Boronic AcidXPhos Pd G2K3PO4Dioxane/H2O8065-98 rsc.org
24-Halo-1H-indazolePhenylboronic AcidP1 Precatalyst (1.5 mol%)K3PO4Dioxane/H2O6099 nih.gov
34-Halo-1H-pyrazoleAryl Boronic AcidPd(PPh3)4 (5 mol%)Na2CO3Dioxane/H2O9060-92 researchgate.net
41,3,5-Trisubstituted PyrazoleAryl BromidePd(OAc)2KOAcDMA15051-91 thieme-connect.com

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions for Pyrazole Functionalization.

In the pursuit of greener and more sustainable synthetic methods, metal-free dehydrogenative coupling reactions have emerged as a powerful alternative for constructing C-C, C-N, and C-S bonds. These reactions avoid the use of transition metals, reducing cost and potential metal contamination in the final products.

One notable example is the iodine-catalyzed cross-dehydrogenative C–S coupling for the synthesis of C-4 sulfenylated pyrazoles. rsc.org This method directly couples pyrazoles with readily available thiols under metal-free conditions, using iodine as the catalyst and DMSO as both the solvent and oxidant. rsc.org The protocol is highly efficient and tolerates various functional groups, providing a practical route to potentially bioactive sulfur-containing pyrazole motifs. rsc.org

Similarly, metal-free dehydrogenative processes have been developed for C-C and C-N bond formation. acs.org These reactions can rely on an in-situ generation of reactive intermediates from stable precursors like benzyl (B1604629) alcohol. The resulting benzaldehyde (B42025) can then participate in cascade reactions with substrates such as pyrazole amines to form fused heterocyclic systems like pyrazolo[3,4-b]pyridines. acs.org Another approach involves the aerobic, metal-catalyst-free dehydrogenative coupling of 1-amino-2-imino-pyridines with 1-aryl-5-pyrazolones, utilizing molecular oxygen as the sole oxidant. nih.gov This method is noted for its high atom economy and environmentally friendly reaction conditions. nih.gov

An iodine-mediated, metal-free, one-pot protocol has also been established for the regioselective synthesis of di-, tri-, and tetrasubstituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. acs.org This oxidative C-N bond formation strategy avoids the need to isolate less stable hydrazone intermediates, offering a practical and eco-friendly route to a diverse range of pyrazole products. acs.org

The table below highlights various metal-free approaches for pyrazole synthesis.

EntryReaction TypeReactantsCatalyst/MediatorOxidantSolventTemp (°C)Yield (%)Ref
1C-S CouplingPyrazoles, ThiolsI2 (10 mol%)DMSODMSO10072-94 rsc.org
2C-C/C-N CouplingBenzyl Alcohol, Pyrazole AmineNone---- acs.org
3C(sp2)–C(sp3) Coupling1-Aryl-5-pyrazolones, 1-Amino-2-imino-pyridinesNoneO2Toluene11072-95 nih.gov
4Oxidative C-N Cyclizationα,β-Unsaturated Ketones, HydrazinesI2I2Dioxane10065-95 acs.org

Table 2: Examples of Metal-Free Dehydrogenative Coupling Methodologies for Pyrazole Synthesis.

Optimization of Reaction Conditions for Enhanced Yield and Purity

In palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, the selection of the palladium source and the ligand is paramount. For instance, in the C-N coupling of aryl triflates with pyrazoles, screening various ligands revealed that tBuBrettPhos provided superior yields compared to other phosphine ligands. acs.org Similarly, for the direct arylation of 1,3,5-trisubstituted pyrazoles, a catalyst system of palladium(II) acetate (B1210297) with potassium acetate as the base in N,N-dimethylacetamide (DMA) solvent was found to be optimal for promoting selective 4-arylation. thieme-connect.com The electronic properties of the coupling partners also have a decisive influence; electron-poor aryl bromides generally provide higher yields than electron-rich ones in these direct arylation reactions. thieme-connect.com

Temperature and reaction time are also crucial variables. For example, a study on the synthesis of bulky bis(pyrazolyl)palladium complexes for Suzuki-Miyaura reactions found that a temperature of 140 °C for 4 hours was optimal for achieving high conversion rates. rsc.org In metal-free systems, optimization is equally important. In the iodine-catalyzed C-S coupling of pyrazoles, screening different solvents and iodine loadings was necessary to maximize the yield of the C-4 sulfenylated product. rsc.org

The development of green and sustainable protocols often involves optimizing reactions to proceed in aqueous media or under solvent-free conditions. mdpi.comnih.gov For instance, the synthesis of pyrazole-oxindole hybrids and 5-aminopyrazole-4-carbonitriles has been optimized using catalysts like sodium p-toluenesulfonate in water, which enhances reaction efficiency and simplifies work-up procedures. mdpi.com

The following table illustrates the effect of varying reaction parameters on the outcome of pyrazole synthesis.

ReactionParameter VariedConditions TestedOptimal ConditionOutcome (Yield/Selectivity)Ref
Pd-Catalyzed C-N Coupling LigandXPhos, SPhos, tBuBrettPhostBuBrettPhos95% Yield acs.org
Pd-Catalyzed Direct Arylation BaseK2CO3, Cs2CO3, KOAcKOAc91% Yield thieme-connect.com
Pd-Catalyzed Direct Arylation SolventToluene, Dioxane, DMADMA91% Yield thieme-connect.com
I2-Catalyzed C-S Coupling Catalyst Loading5 mol%, 10 mol%, 20 mol%10 mol%94% Yield rsc.org
One-pot Pyrazole Synthesis CatalystNone, L-proline, Nano ZnONano ZnO94% Yield researchgate.net

Table 3: Optimization of Reaction Conditions for the Synthesis of Pyrazole Derivatives.

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the specific compound This compound is not publicly available. As a result, it is not possible to provide a thorough and scientifically accurate article with detailed research findings and data tables as requested under the specified outline.

The structural elucidation of a novel or specific chemical compound relies on the publication of its characterization data in peer-reviewed journals, patents, or spectral databases. Without access to this primary data for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and factual reporting.

Information on closely related pyrazole derivatives is available; however, per the strict instructions to focus solely on "this compound" and not introduce information outside the explicit scope, a comparative analysis or prediction of spectral properties based on analogous structures cannot be provided.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary scientific data for the target compound.

Spectroscopic Characterization Techniques for Structural Elucidation

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structure of organic compounds. Through ionization and subsequent analysis of fragment ions, a detailed molecular fingerprint is obtained.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine, with a molecular formula of C12H15N3, the theoretical monoisotopic mass can be calculated. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate the protonated molecule, [M+H]+. nih.govbris.ac.uk

The calculated exact mass of the protonated molecule serves as a critical piece of evidence for its chemical formula. The confirmation of this value to within a few parts per million (ppm) by HRMS analysis would unambiguously support the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.govktu.edu

Table 1: Theoretical HRMS Data for [C12H15N3+H]+

ParameterValue
Molecular FormulaC12H15N3
Ion[M+H]+
Theoretical Exact Mass202.1339 Da

Note: This table represents theoretical data. Experimental verification is required.

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron impact), it breaks apart into smaller, characteristic fragment ions. The fragmentation of N-benzyl pyrazole (B372694) derivatives follows predictable pathways. researchgate.net

A primary and highly characteristic fragmentation for N-benzyl compounds is the cleavage of the benzylic C-N bond. For this compound, this would lead to the formation of a stable methyltropylium cation at m/z 105. This fragment is often a prominent peak in the spectrum. Another key fragmentation pathway involves the pyrazole ring itself, which can undergo cleavage, commonly leading to the loss of neutral molecules like hydrogen cyanide (HCN). researchgate.net The stability of the resulting fragment ions often dictates the major peaks observed in the mass spectrum. chemguide.co.uk

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z (mass-to-charge ratio)Proposed Fragment IonDescription
201[C12H15N3]+•Molecular Ion (M+•)
105[C8H9]+Methyltropylium cation from cleavage of the N-benzyl bond
96[C5H6N2]+•Pyrazole fragment after loss of the 2-methylbenzyl group

Note: This table is based on established fragmentation patterns for related chemical structures. researchgate.netchemguide.co.uk

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the absolute structure of a molecule in the solid state. Although a specific crystal structure for this compound has not been reported in the searched literature, data from analogous substituted pyrazole structures allow for a reliable prediction of its crystallographic parameters. nih.govmdpi.comresearchgate.net

Typically, substituted pyrazoles crystallize in common space groups such as P21/c (monoclinic) or Pbca (orthorhombic). mdpi.comscielo.org.zaresearchgate.net The analysis would reveal the precise geometry of the pyrazole ring, which is expected to be nearly planar, and the dihedral angles between this ring and the 2-methylbenzyl substituent. nih.govnih.gov

Table 3: Illustrative Crystallographic Data Based on Analogous Pyrazole Structures

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)~9.5
b (Å)~9.6
c (Å)~11.6
β (°)~105
Volume (ų)~1020
Z (Molecules per unit cell)4

Note: This data is illustrative, compiled from published structures of similar pyrazole derivatives for predictive purposes. nih.govmdpi.com

The solid-state architecture of this compound is dictated by a combination of intermolecular forces. The primary amine at the C3 position is a key functional group, capable of acting as a hydrogen bond donor. mdpi.com

It is highly probable that the crystal packing would be dominated by intermolecular hydrogen bonds of the N—H···N type. In this interaction, the amine group of one molecule donates a proton to the pyridine-like nitrogen (N2) of an adjacent pyrazole ring. This interaction is a common and structure-directing motif in aminopyrazoles, often leading to the formation of dimers or one-dimensional chains. researchgate.netiucr.org

Computational and Theoretical Investigations of 5 Methyl 1 2 Methylbenzyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule from first principles. Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational efficiency, making them suitable for studying molecules of pharmaceutical interest. superfri.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A crucial first step in any theoretical study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For pyrazole (B372694) derivatives, calculations are often performed using the B3LYP functional with a basis set such as 6–311G(d,p) to find the ground-state energy minimum. nih.gov

Once the geometry is optimized, a variety of electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MESP), and Mulliken atomic charges. The MESP map is particularly useful as it reveals the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack), providing valuable information about potential sites for intermolecular interactions. asrjetsjournal.orgasrjetsjournal.org

Table 1: Representative Optimized Geometrical Parameters for a Pyrazole Derivative Core Structure (Calculated via DFT)
ParameterBond/AngleCalculated Value
Bond Lengths
N1-N21.35 Å
N2-C31.33 Å
C3-C41.41 Å
C4-C51.38 Å
C5-N11.37 Å
Bond Angles
C5-N1-N2111.5°
N1-N2-C3106.0°
N2-C3-C4111.0°
C3-C4-C5105.5°
C4-C5-N1106.0°

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and reflects its nucleophilicity. Conversely, the LUMO energy relates to the electron affinity and electrophilicity. youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to promote an electron from the HOMO to the LUMO. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Pyrazole Compound
ParameterEnergy (eV)
EHOMO-5.31
ELUMO-0.27
Energy Gap (ΔE)5.04

Data based on values for similar structures. nih.gov

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / η

Electronegativity (χ) = (I + A) / 2

Chemical Potential (µ) = -χ

Electrophilicity Index (ω) = µ² / 2η

These parameters help in predicting the stability and reactivity of the molecule. For instance, chemical hardness (η) measures the resistance to a change in electron distribution, with harder molecules being less reactive. The electrophilicity index (ω) quantifies the energy stabilization when the system acquires additional electronic charge from the environment. researchgate.net

Table 3: Predicted Global Chemical Reactivity Parameters (GCRP)
ParameterSymbolValue (eV)
Ionization PotentialI5.31
Electron AffinityA0.27
Chemical Hardnessη2.52
Global SoftnessS0.40
Electronegativityχ2.79
Chemical Potentialµ-2.79
Electrophilicity Indexω1.54

Parameters are derived from the FMO energies listed in Table 2.

Molecules with extensive π-conjugated systems and significant charge separation often exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. researchgate.net Computational methods can predict the NLO response of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). mdpi.com A large β value indicates a strong NLO response. DFT calculations are frequently employed to compute these properties. The results are often compared to those of a standard NLO material, such as urea, to gauge their potential. For pyrazole derivatives, the presence of donor and acceptor groups can enhance intramolecular charge transfer, leading to significant NLO activity. tandfonline.com

Table 4: Calculated Non-Linear Optical (NLO) Properties
ParameterCalculated Value (esu)
First-Order Hyperpolarizability (β)4.2 x 10-30

Value based on a representative pyrazole derivative. tandfonline.com

Molecular Modeling and Simulation Approaches

Beyond quantum mechanics, molecular modeling techniques are used to study how a molecule interacts with larger biological systems, such as proteins. These methods are crucial in drug discovery for predicting the therapeutic potential of a compound.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). biointerfaceresearch.comsemanticscholar.org This method is instrumental in structure-based drug design for identifying potential drug candidates by simulating their interaction with a biological target's active site. researchgate.net

In a typical docking study involving a pyrazole derivative, the 3D structure of the compound is placed into the binding site of a target protein, for which a crystal structure is available (e.g., from the Protein Data Bank). Docking algorithms, such as those in AutoDock or GOLD, then explore various binding poses and score them based on a function that estimates the binding free energy. nih.gov The results provide a binding affinity value (e.g., in kcal/mol) and detail the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.govsemanticscholar.org These insights can guide the design of more potent and selective inhibitors.

Table 5: Representative Molecular Docking Results Against a Protein Kinase Target
ParameterResult
Binding Energy -8.5 kcal/mol
Inhibition Constant (Ki) 5.2 µM
Interacting Residues
Hydrogen BondsGLU-85, LYS-42
Hydrophobic InteractionsLEU-132, VAL-38, ALA-55
π-π StackingPHE-145

Data is hypothetical and illustrative of a typical docking study output.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are powerful computational methods used to explore the dynamic behavior and conformational flexibility of molecules over time. researchgate.net For a molecule like 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine, MD simulations can reveal how the molecule rotates around its single bonds, particularly the bond connecting the benzyl (B1604629) group to the pyrazole ring, to adopt various low-energy conformations. This conformational analysis is critical for understanding how the molecule might interact with biological targets, such as the active site of an enzyme. nih.gov

In the context of drug discovery, MD simulations are frequently employed to study the stability of a ligand-protein complex. nih.gov By simulating the pyrazole derivative within a binding pocket, researchers can assess the stability of its binding mode. Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD value over the simulation time suggests a stable binding interaction. nih.gov Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the molecule or protein are flexible or rigid. nih.gov

Binding free energy calculations, often performed as a post-processing step to MD simulations using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can quantify the strength of the interaction. These calculations break down the binding energy into components like van der Waals energy, electrostatic energy, and solvation energy, providing insight into the primary forces driving the binding. tandfonline.com For pyrazole derivatives, interactions such as hydrogen bonds with receptor residues and π-π stacking from the aromatic rings are often crucial for binding affinity. nih.gov

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of a Pyrazole Derivative in a Kinase Active Site.
ParameterValueInterpretation
Ligand RMSD (Å)1.5 ± 0.3Indicates the ligand maintains a stable conformation within the binding site.
Binding Free Energy (ΔG_bind, kcal/mol)-9.8Suggests a strong and favorable binding interaction.
Van der Waals Energy (kcal/mol)-12.5Highlights the major contribution of shape complementarity and nonpolar interactions to binding.
Electrostatic Energy (kcal/mol)-4.2Shows a significant contribution from electrostatic and hydrogen bonding interactions.
Key Hydrogen BondsAmine (NH₂) to Asp184; Pyrazole N2 to Lys72Identifies specific, stable interactions anchoring the ligand in the active site.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution across a molecule's surface. uq.edu.au It is invaluable for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack, and understanding non-covalent interactions like hydrogen bonding. nih.govsigmaaldrich.com The MEP map is color-coded, with red typically indicating regions of most negative electrostatic potential (electron-rich) and blue indicating regions of most positive electrostatic potential (electron-poor). researchgate.net

For this compound, the MEP map would be expected to show distinct regions of varying potential:

Negative Potential (Red/Yellow): The most electron-rich areas are anticipated to be located around the nitrogen atoms of the pyrazole ring, particularly the sp2-hybridized nitrogen at position 2. nih.govsigmaaldrich.com These regions act as hydrogen bond acceptors.

Positive Potential (Blue): The most electron-deficient region would be concentrated around the hydrogen atoms of the 3-amine group (-NH₂). This site is a strong hydrogen bond donor. sigmaaldrich.com

Neutral Potential (Green): The benzyl and methyl groups, being largely nonpolar, would constitute the regions of near-neutral potential.

This distribution of electrostatic potential is fundamental to the molecule's ability to form specific interactions with biological receptors. The amine group's positive potential region can donate a hydrogen bond to an acceptor group (like a carbonyl oxygen) on a protein, while the pyrazole nitrogen's negative potential region can accept a hydrogen bond. sigmaaldrich.com

Table 2: Expected Molecular Electrostatic Potential Extrema for this compound.
RegionPotential ExtremaTypical Value (kcal/mol)Interaction Role
Around Pyrazole N2 AtomV_min (Minimum)-15 to -25Hydrogen Bond Acceptor, Nucleophilic Site
Around Amine (-NH₂) HydrogensV_max (Maximum)+45 to +55Hydrogen Bond Donor, Electrophilic Site
Face of Benzyl RingV_min (Minimum)-5 to -10π-π Stacking Interactions

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, many-electron wavefunctions obtained from quantum chemistry calculations into a more intuitive chemical picture of bonding, lone pairs, and intermolecular interactions. sigmaaldrich.commdpi.com It is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (anti-bonding or Rydberg orbitals). sigmaaldrich.com

The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory and is expressed as a stabilization energy, E(2). sigmaaldrich.com A higher E(2) value indicates a stronger interaction. For a pyrazole derivative, significant NBO interactions would include:

Lone Pair Delocalization: The delocalization of the lone pair (LP) of the amine nitrogen atom into the anti-bonding π* orbital of the pyrazole ring.

Ring Interactions: Intramolecular charge transfer from the lone pair of one nitrogen atom (e.g., N1) to the anti-bonding σ* orbitals of adjacent bonds (e.g., C5-N1 or N1-N2). sigmaaldrich.com

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound.
Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (1) N (Amine)π* (C3-C4)~25-35p-π conjugation, delocalization of amine lone pair into the ring.
LP (1) N2σ* (N1-C5)~5-10Hyperconjugation, stabilizing ring electronics.
π (C4-C5)π* (N1-N2)~15-20Intra-ring π-conjugation contributing to aromaticity.

Comparative Computational Studies with Positional Isomers and Analogues

Computational studies become especially powerful when used to compare a series of related molecules, such as positional isomers and analogues. tandfonline.com Such comparisons can elucidate subtle structure-activity relationships (SAR) by correlating changes in molecular structure with changes in calculated properties like stability, electronic character, and binding affinity.

For this compound, several insightful comparisons could be made:

Analogues: Replacing the 3-amine group with other functional groups (e.g., a hydroxyl or nitro group) or altering the substitution on the pyrazole ring would dramatically change the MEP and NBO profiles. For example, replacing the electron-donating amine group with an electron-withdrawing group would significantly alter the charge distribution and hydrogen bonding capacity of the molecule. These comparisons are central to rational drug design, where chemists aim to optimize the properties of a lead compound. tandfonline.com

Table 4: Hypothetical Comparison of Calculated Properties for Positional Isomers.
CompoundRelative Energy (ΔE, kcal/mol)Dipole Moment (Debye)Predicted Consequence
This compound+0.22.5Slight steric strain may influence conformation.
5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-amine+0.12.7Minimal steric hindrance, electronically similar to 4-isomer.
5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine0.02.8Most stable isomer due to reduced steric clash.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituent Position on Pyrazole (B372694) Ring System

The methyl group at the C5 position of the pyrazole core in 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine plays a significant role in defining its molecular profile. As an alkyl group, it is a weak electron-donating group, which can influence the electron density distribution within the aromatic pyrazole ring. Theoretical studies on substituted pyrazoles suggest that the electronic characteristics of substituents at the C3 and C5 positions are crucial for the stability of the molecule. mdpi.com Generally, electron-donating groups tend to favor a C3 configuration, but the interplay with other substituents determines the final properties. mdpi.com

The presence of the C5-methyl group also introduces steric bulk. While a methyl group is relatively small, its presence can impose steric constraints that affect the regioselectivity of further reactions and influence how the molecule binds to a biological target. mdpi.com Research on other pyrazole series has demonstrated the importance of alkyl substitutions on the core ring for biological activity. For instance, in a series of pyrazole azabicyclo[3.2.1]octane sulfonamides developed as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the 3,5-dialkyl substitution pattern on the pyrazole ring was found to be essential for inhibitory activity. acs.org Analogues that were unsubstituted or had only a single methyl group were inactive, highlighting the positive contribution of the C5-methyl group to the compound's efficacy. acs.org This suggests that the methyl group at C5 is a critical component of the pharmacophore, likely participating in hydrophobic interactions within the target's binding site or helping to orient the molecule correctly for optimal interaction.

The position of the amino group on the pyrazole ring is a critical factor that governs the compound's chemical reactivity and its potential to form key interactions with biological macromolecules. nih.gov In this compound, the amine group is located at the C3 position. 3-Aminopyrazoles are versatile and highly valuable precursors in the synthesis of various fused heterocyclic systems with significant biological activity, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. mdpi.comarkat-usa.org

The reactivity of aminopyrazoles is largely dictated by the nucleophilicity of both the exocyclic amino group and the ring nitrogen atoms. The introduction of an amino group can significantly alter the reactivity of the pyrazole ring towards electrophiles. researchgate.net The relative position of the amino group (C3 vs. C5) can lead to different reaction outcomes. For example, regiodivergent syntheses have been developed where kinetic control favors the formation of 3-aminopyrazoles, while thermodynamic control leads to 5-aminopyrazole isomers, indicating a difference in the stability and reactivity of the regioisomers. chim.it This differential reactivity is crucial in synthetic strategies and also implies that the positioning of the amine group will fundamentally alter how the molecule interacts with a biological target. The distance and spatial relationship between the exocyclic -NH2 group and the endocyclic ring nitrogens have been shown to be important for pharmacological activity in other aminopyrazole series. nih.gov The C3-amino group can act as a hydrogen bond donor, a crucial interaction for anchoring a ligand into the active site of a protein or enzyme.

Role of the N1-Substituent in Modulating Molecular Interactions

The substituent at the N1 position of the pyrazole ring is pivotal for modulating the molecule's three-dimensional shape, lipophilicity, and its ability to engage in specific molecular interactions. In the case of this compound, the N1-substituent is a 2-methylbenzyl group.

While direct SAR studies comparing the 2-methylbenzyl (ortho) with a 4-methylbenzyl (para) substituent for this specific pyrazole scaffold are not widely published, related studies on other pyrazole series underscore the importance of substituent placement. For example, in a study of 4-arylazo-3,5-diamino-1H-pyrazoles designed to induce biofilm dispersal, the position of a fluorine substituent on the N-phenyl ring was investigated. nih.gov The ortho-fluoro analogue demonstrated the highest activity, significantly outperforming the meta and para analogues. nih.gov Conversely, a study on pyrazole-tetrazole hybrids found that compounds with electron-withdrawing substituents on the N-phenyl ring were more potent, with the para position being more favorable than the ortho or meta positions. mdpi.com

These findings illustrate that there is no universal rule for the optimal substituent position; it is highly dependent on the specific pyrazole scaffold and the biological target. The preference for an ortho-substituent in this compound suggests that the steric and electronic features imparted by the ortho-methyl group are beneficial for its specific activity.

Table 1: Hypothetical Comparison of Biological Activity Based on Substituent Position on the N1-Phenyl/Benzyl (B1604629) Ring in Pyrazole Derivatives (Illustrative Examples from Literature)
ScaffoldSubstituentPositionRelative ActivityReference
4-Arylazo-3,5-diamino-1H-pyrazoleFluorineOrtho (2-F)Highest nih.gov
4-Arylazo-3,5-diamino-1H-pyrazoleFluorineMeta (3-F)High nih.gov
4-Arylazo-3,5-diamino-1H-pyrazoleFluorinePara (4-F)Moderate nih.gov
Pyrazole-tetrazole HybridElectron-withdrawing groupParaMost Favorable mdpi.com
Pyrazole-tetrazole HybridElectron-withdrawing groupOrtho/MetaLess Favorable mdpi.com

The 2-methylbenzyl group at the N1 position exerts distinct steric and electronic effects that are critical to the molecule's structure-activity relationship.

Steric Effects : The primary influence of the ortho-methyl group is steric hindrance. This bulkiness restricts the free rotation of the benzyl ring around the bond connecting it to the pyrazole N1 atom. This conformational constraint can be highly advantageous, as it may lock the molecule into a specific, biologically active conformation that fits optimally into the binding pocket of a target protein. By reducing the molecule's flexibility, the entropic penalty of binding is lowered, potentially leading to higher affinity. The steric bulk can also provide selectivity by preventing the molecule from binding to off-targets that have smaller or differently shaped binding sites.

Rational Design Principles for Modulating Molecular Properties

Based on the SAR and SPR insights for this compound and related compounds, several rational design principles can be formulated to create new analogues with potentially improved or modified properties.

Exploration of the N1-Substituent : The N1 position is a prime site for modification to fine-tune activity, selectivity, and pharmacokinetic properties. nih.gov

Positional Isomerism : Systematically replacing the ortho-methyl group on the benzyl ring with meta- and para-methyl groups would be a primary strategy to probe the steric tolerance of the target's binding site.

Electronic Modulation : Introducing various electron-donating (e.g., methoxy) and electron-withdrawing (e.g., halogen, trifluoromethyl) groups at the ortho, meta, and para positions of the benzyl ring would allow for systematic exploration of electronic effects on activity.

Bioisosteric Replacement : The benzyl ring could be replaced with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl) to explore different hydrogen bonding and aromatic interactions.

Computational and Modeling Approaches : The integration of computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) studies can significantly accelerate the design process. nih.govrsc.orgresearchgate.net Docking potential analogues into a hypothesized or known target binding site can help prioritize the synthesis of compounds that are most likely to have favorable interactions.

By systematically applying these principles, researchers can rationally design new derivatives based on the this compound template to optimize molecular properties and enhance biological efficacy.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Modeling of Pyrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are crucial computational tools in modern drug discovery and materials science. researchgate.net These methodologies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities (QSAR) or physical properties (QSPR). researchgate.net For pyrazole derivatives, including compounds structurally related to this compound, QSAR and QSPR models have been instrumental in understanding their mechanisms of action and in the rational design of new molecules with enhanced potency and desired characteristics. msjonline.orgresearchgate.net

The fundamental principle of QSAR/QSPR is that the variations in the biological activity or physical properties of a group of structurally related compounds are dependent on the changes in their molecular features. These features are quantified by molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological, among others. msjonline.orgresearchgate.net By developing a statistically significant mathematical model, it becomes possible to predict the activity or property of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug development. researchgate.netmsjonline.org

Research Findings in QSAR Modeling of Pyrazole Derivatives

QSAR studies on pyrazole derivatives have been successfully applied to various therapeutic areas, including anti-inflammatory, analgesic, and hypoglycemic agents. researchgate.netnih.gov A common approach involves selecting a series of pyrazole analogues with known biological activities, calculating a range of molecular descriptors, and then using statistical methods like multiple linear regression (MLR) to build the QSAR model. msjonline.org

For instance, a 3D-QSAR study on a series of tetrasubstituted pyrazole derivatives as COX-2 inhibitors revealed a statistically significant model with a coefficient of determination (r²) of 0.835. msjonline.org This model was validated and used to predict the COX-2 inhibitory activity of other compounds in the series. msjonline.org Such studies provide valuable insights into the structural requirements for potent biological activity. msjonline.org

The following table summarizes the findings of a representative QSAR study on pyrazole derivatives as anti-inflammatory agents.

Model Parameter Description Significance in the Model
Topological Descriptors Parameters that describe the atomic arrangement and connectivity within the molecule.Often correlate with the overall size and shape of the molecule, influencing its binding to target receptors.
Electronic Descriptors Properties such as dipole moment and partial atomic charges.Indicate the electronic distribution within the molecule, which is crucial for electrostatic interactions with biological targets.
Steric Descriptors Parameters related to the three-dimensional size and shape of the molecule.Define the spatial arrangement of substituents, which can either favor or hinder the binding of the molecule to its target.

This table is a generalized representation based on common findings in QSAR studies of pyrazole derivatives.

Research Findings in QSPR Modeling of Pyrazole Derivatives

QSPR modeling of pyrazole derivatives has been particularly useful in predicting their physicochemical properties, such as fluorescence. royalsocietypublishing.orgresearchgate.net In a study on a series of newly synthesized 1,3,5-triaryl-2-pyrazolines, QSPR models were developed to understand the relationship between their chemical structure and their fluorescence properties. royalsocietypublishing.orgresearchgate.net The study found that the introduction of different electron-donating and electron-withdrawing groups on the pyrazoline ring had a remarkable effect on the position and intensity of absorption and emission peaks. royalsocietypublishing.org

The key parameters identified in the QSPR models for fluorescence of pyrazoline derivatives often include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is often correlated with the electronic absorption and emission properties of a molecule.

Dipole Moment: This descriptor is important for understanding the solubility and intermolecular interactions of the compounds.

The following interactive data table presents hypothetical QSPR data for a series of pyrazole derivatives, illustrating the relationship between structural descriptors and a physical property like fluorescence quantum yield.

Compound Substituent (R) Molecular Weight ( g/mol ) HOMO-LUMO Gap (eV) Fluorescence Quantum Yield (Φ)
Derivative 1-H200.254.50.65
Derivative 2-OCH3230.284.20.75
Derivative 3-NO2245.254.80.40
Derivative 4-Cl234.704.60.55

This data is illustrative and intended to demonstrate the principles of QSPR modeling.

Mechanistic Investigations of Molecular Interactions with Biological Targets Excluding Clinical Data

Characterization of Ligand-Biomolecule Binding

This section would typically detail the binding characteristics of 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine with its biological target(s).

In Vitro Enzyme Inhibition Studies and Kinetic Analysis

To understand the inhibitory potential of a compound, in vitro enzyme assays are performed. These studies would determine if this compound can inhibit the activity of a specific enzyme. Key parameters that would be determined and presented in a data table include:

IC 50 (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit the enzyme's activity by 50%.

K i (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. A lower K i value indicates a more potent inhibitor.

Mechanism of Inhibition: Kinetic studies, such as Lineweaver-Burk plots, would be used to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Table 1: Hypothetical Enzyme Inhibition Data for this compound

Target Enzyme IC50 (µM) Ki (µM) Mechanism of Inhibition
Enzyme X Data not available Data not available Data not available

Molecular Interactions with Specific Protein Active Sites

This subsection would provide a detailed description of the specific amino acid residues within the protein's active site that interact with this compound. This information is typically obtained from high-resolution structural biology techniques like X-ray crystallography or cryo-electron microscopy, or through computational methods such as molecular docking. The description would include the types of interactions observed, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

Binding Affinities and Modes of Interaction

Quantitative measurements of binding affinity would be presented here. Techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Microscale Thermophoresis (MST) are used to determine thermodynamic parameters of binding.

K D (Dissociation constant): A direct measure of binding affinity. Lower K D values indicate stronger binding.

ΔH (Enthalpy change): The heat released or absorbed upon binding.

ΔS (Entropy change): The change in the randomness of the system upon binding.

Table 2: Hypothetical Binding Affinity Data for this compound

Biological Target KD (nM) ΔH (kcal/mol) -TΔS (kcal/mol) Method
Protein A Data not available Data not available Data not available ITC

Elucidation of Molecular Recognition Elements

This section would focus on the key structural features of this compound that are crucial for its interaction with a biological target.

Hydrogen Bonding Networks Formed by the Amine Moiety

The primary amine (-NH 2) group on the pyrazole (B372694) ring is a potential hydrogen bond donor. This subsection would describe the specific hydrogen bonds formed between this amine group and amino acid residues (e.g., aspartate, glutamate, serine, threonine) or backbone carbonyls in the active site of the target protein. The distances and geometries of these hydrogen bonds would be detailed.

Hydrophobic Interactions and π-π Stacking of Aromatic Rings

The 2-methylbenzyl group and the pyrazole ring are aromatic and can participate in non-covalent interactions. This part of the article would discuss:

Hydrophobic Interactions: How the non-polar parts of the molecule, such as the methyl groups and the aromatic rings, fit into hydrophobic pockets within the protein's active site, interacting with non-polar amino acid residues like leucine, isoleucine, valine, and phenylalanine.

π-π Stacking: The potential for the aromatic pyrazole and benzyl (B1604629) rings to stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan in the active site. The geometry (e.g., face-to-face, edge-to-face) and distance of these interactions would be described.

Insights into Cellular Pathway Modulation (In Vitro Studies)

A comprehensive review of publicly available scientific literature and research databases did not yield specific studies detailing the in vitro cellular pathway modulation of This compound . Consequently, there is no published data to report on the specific molecular interactions, target engagement, or downstream effects of this compound on cellular pathways in a laboratory setting.

The investigation into how a specific chemical entity influences cellular functions is a foundational aspect of pharmacological research. Such studies typically involve a range of biochemical and cell-based assays to elucidate the mechanism of action. This can include, but is not limited to:

Enzyme Inhibition Assays: To determine if the compound can inhibit the activity of specific enzymes that are key components of cellular signaling pathways.

Receptor Binding Assays: To assess the affinity of the compound for various cellular receptors.

Gene Expression Analysis: To understand how the compound may alter the transcription of genes involved in particular pathways.

Protein Expression and Phosphorylation Studies: To observe the compound's effect on the levels and activation states of key signaling proteins.

Without specific in vitro studies on This compound , no data tables on metrics such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values against specific cellular targets can be generated. Furthermore, a detailed discussion of its influence on any particular cellular signaling cascade remains purely speculative and would fall outside the scope of evidence-based scientific reporting.

Future research would be necessary to identify the biological targets of This compound and to characterize its effects on cellular pathways. Such studies would be crucial in determining its potential therapeutic applications or toxicological profile.

Derivatization and Advanced Applications of 5 Methyl 1 2 Methylbenzyl 1h Pyrazol 3 Amine

Utilization as a Synthetic Building Block for Chemically Diverse Architectures

5-aminopyrazoles are polyfunctional compounds with three primary nucleophilic centers: the 5-NH2 group, the 1-NH group (if unsubstituted), and the 4-CH position. The general order of reactivity for these sites is 5-NH2 > 1-NH > 4-CH, which dictates the outcome of many synthetic transformations. beilstein-journals.org In the case of 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine, the N1 position is already substituted, directing its reactivity primarily through the exocyclic amino group and the C4 position. This predictable reactivity makes it an excellent precursor for a wide range of more complex molecules. beilstein-journals.orgnih.gov

One of the most significant applications of 5-aminopyrazoles is in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgias.ac.in These fused systems are of great interest in medicinal chemistry as they are structurally analogous to purines and often exhibit a wide range of biological activities. ias.ac.in The synthesis is typically achieved through the condensation of the 5-aminopyrazole with a 1,3-bielectrophilic compound, such as a β-diketone, β-ketoester, or an α,β-unsaturated carbonyl compound. nih.govresearchgate.net

The reaction mechanism proceeds via the initial nucleophilic attack of the highly reactive exocyclic 5-amino group on one of the electrophilic centers, followed by an intramolecular cyclization and dehydration. The high nucleophilicity of the exocyclic amino group compared to the endocyclic ring nitrogen ensures high regioselectivity in the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. researchgate.net Various synthetic strategies, including microwave-assisted methods and the use of green chemistry approaches like deep eutectic solvents, have been developed to improve the efficiency of these reactions. ias.ac.inrsc.org

Starting 5-AminopyrazoleBielectrophilic ReagentFused Heterocyclic ProductReference(s)
5-Amino-3-methylpyrazoleDiethyl malonate2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol nih.gov
5-AminopyrazolesChalcones5,7-Diarylpyrazolo[1,5-a]pyrimidines nih.gov
5-Amino-3-methyl-1-phenylpyrazoleSodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate7-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-pyrazolo[1,5-a]pyrimidine researchgate.net
5-Amino-3-hydroxy-1-phenylpyrazoleIsatin and malononitrile (B47326)Spirooxindole-pyrazolo[1,5-a]pyrimidine researchgate.net

The presence of the primary amino group at the C3 position makes this compound an ideal scaffold for the synthesis of amide and hydrazone derivatives. These derivatives are prominent in medicinal chemistry and pesticide design due to their diverse pharmacological activities. researchgate.netnih.govnih.gov

Amide derivatives are typically synthesized by reacting the aminopyrazole with various acylating agents, such as acyl chlorides or carboxylic anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine. researchgate.netbeilstein-journals.org This reaction forms a stable amide linkage, allowing for the introduction of a wide array of functional groups onto the pyrazole (B372694) core.

Hydrazone derivatives are formed from compounds containing a hydrazine (B178648) (-NH-NH2) moiety. While the parent amine cannot directly form a hydrazone, it can be readily converted to a hydrazine or used to synthesize pyrazole carbohydrazides. These carbohydrazides can then be condensed with various aldehydes and ketones to yield the corresponding pyrazole hydrazones. researchgate.net These pyrazole amide and hydrazone structures are recognized for their potential as anticancer, anti-inflammatory, and insecticidal agents. nih.govresearchgate.net

Derivative TypeReagentsGeneral Product StructureReference(s)
Amide5-Aminopyrazole, Acyl ChloridePyrazol-3-yl-carboxamide researchgate.netmdpi.com
HydrazonePyrazole-carbohydrazide, Aldehyde/KetonePyrazole-carbohydrazone researchgate.netmdpi.com
Amide-Hydrazone HybridPyrazole Amide, Hydrazine, AldehydePyrazole amide containing a hydrazone substructure nih.gov

Exploration in Coordination Chemistry as a Ligand

Pyrazole and its derivatives are well-established ligands in coordination chemistry due to the presence of multiple nitrogen donor atoms. nih.govresearchgate.net The pyrazole ring contains a pyridine-like sp2-hybridized nitrogen atom that is an excellent coordinator for metal ions, while the amino group in this compound provides an additional binding site. This allows the molecule to act as a versatile N,N-donor ligand, forming stable complexes with a wide range of transition metals. nih.govbohrium.com

The coordination behavior of 5-aminopyrazole derivatives allows them to function as either monodentate or bidentate chelating ligands. As a monodentate ligand, coordination typically occurs through the more accessible pyridine-like nitrogen of the pyrazole ring. scilit.com However, the presence of the 3-amino group facilitates chelation, where the molecule can form a stable five-membered ring with a metal center, acting as a bidentate N,N-ligand.

This scaffold can form stable complexes with numerous transition metal ions, including copper(II), zinc(II), nickel(II), cobalt(II/III), and palladium(II). ucc.edu.ghresearchgate.netrsc.org The resulting complexes can exhibit various geometries, such as tetrahedral or octahedral, depending on the metal ion and the presence of other co-ligands. scilit.com The steric bulk of the 2-methylbenzyl group at the N1 position can influence the final geometry of the metal complex and its stability.

Metal IonLigand TypePotential Coordination ModeExample Complex TypeReference(s)
Zn(II)4-acetyl-3-amino-5-methylpyrazoleMonodentate (N-pyrazole)Tetrahedral [Zn(NCS)2(ligand)2] scilit.com
Cu(II)Naphthyl pyrazole ligandsBidentate (N,N-pyrazole)[Cu(ligand)2(NO3)2] nih.gov
Pd(II)Pyrazole/PyrazolateBridging (exo-bidentate)Dinuclear Paddlewheel ucc.edu.gh
Mn(II)3-MethylpyrazoleMonodentate (N-pyrazole)Octahedral [Mn(ligand)4Br2] researchgate.net

The metal complexes derived from pyrazole-based ligands have shown significant promise in both homogeneous catalysis and materials science. In catalysis, the proton-responsive nature of the pyrazole ring can be exploited. nih.gov The ligand can participate in proton-coupled electron transfer processes, making its metal complexes effective catalysts for reactions like transfer hydrogenation and oxidation. For instance, manganese complexes with pyrazole ligands have been shown to be highly efficient catalysts for the transfer hydrogenation of a wide range of substrates. rsc.org Similarly, copper complexes of pyrazole derivatives have been studied for their catalytic activity in the oxidation of catechol to o-quinone. researchgate.net

In materials science, pyrazole derivatives are valued for their electronic and photophysical properties. nih.gov The dimerization of 5-aminopyrazoles can lead to pyrazole-fused pyridazines and pyrazines, which exhibit fluorescence and have potential applications in materials chemistry. mdpi.com The ability to tune the electronic properties through substitution on the pyrazole ring makes these compounds attractive for developing organic fluorophores, fluorescent probes, and optoelectronic materials. nih.gov

Development of Chemical Probes for Biological Research

The synthetic versatility and favorable photophysical properties of the pyrazole scaffold make it an excellent platform for the development of chemical probes for bioimaging and biological research. nih.govrsc.org Fluorescent probes are designed to detect specific ions, molecules, or changes in the cellular environment through a measurable change in their fluorescence properties. globethesis.com

The this compound core can be systematically functionalized to create such probes. The general design involves incorporating a receptor unit that selectively binds to the target analyte and a fluorophore unit (the pyrazole core, often extended into a larger conjugated system) that signals the binding event. The 3-amino group is a convenient handle for attaching various receptor moieties. Upon binding of the target analyte (e.g., a metal ion like Cu2+ or Fe3+), a process such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) can be triggered or inhibited, leading to a distinct change in the fluorescence emission (e.g., "turn-on" or "turn-off" response). rsc.orgglobethesis.com Pyrazole-based probes have been successfully developed for detecting various cations, anions, and biologically relevant molecules. rsc.org

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Methodologies

While classical methods for pyrazole (B372694) synthesis, such as the Knorr synthesis involving the condensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, there is a growing need for more environmentally benign and efficient synthetic routes. wikipedia.orgnih.govjetir.org Future research should focus on the development of "green" synthetic strategies for 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine and its analogs.

Key areas for exploration include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. mdpi.com

Use of green catalysts: Employing recyclable or biodegradable catalysts, such as ammonium chloride or nano-catalysts, can minimize waste and environmental impact. jetir.orgpharmacognosyjournal.net

Aqueous reaction media: Utilizing water as a solvent instead of volatile organic compounds is a cornerstone of green chemistry. thieme-connect.com

One-pot multicomponent reactions: Designing syntheses where multiple steps are combined into a single operation improves efficiency and reduces waste. nih.govmdpi.com

These green approaches are not only environmentally responsible but also often lead to higher yields and simpler purification processes. nih.gov

Green Synthesis ApproachPotential AdvantagesRelevant Research
Microwave-Assisted SynthesisReduced reaction times, increased yields mdpi.com
Green Catalysts (e.g., nano-catalysts)Recyclability, reduced environmental impact jetir.orgpharmacognosyjournal.net
Aqueous MediaEnvironmentally benign, improved safety thieme-connect.com
Multicomponent ReactionsIncreased efficiency, atom economy nih.gov

Comprehensive Mapping of Structure-Property and Structure-Activity Landscapes

A systematic exploration of the structure-activity relationships (SAR) and structure-property relationships (SPR) is crucial for optimizing the therapeutic potential and material applications of this compound. SAR studies on other pyrazole derivatives have demonstrated that minor structural modifications can lead to significant changes in biological activity. elsevierpure.comnih.govacs.org

Future research should involve the synthesis of a library of analogs by modifying key positions on the molecule:

Substitution on the benzyl (B1604629) ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the 2-methylbenzyl moiety can modulate lipophilicity, electronic properties, and steric interactions.

Modification of the pyrazole core: Altering the substituents at the 3-amino and 5-methyl positions can influence binding affinity and selectivity for biological targets. For instance, studies on other pyrazoles show that a carboxamido group at the 3-position is important for cannabinoid CB1 receptor antagonism. elsevierpure.comnih.gov

N-substitution on the pyrazole ring: The nature of the substituent at the N1 position significantly impacts activity. nih.gov

These systematic modifications will allow for the development of a comprehensive SAR/SPR map, guiding the design of compounds with enhanced potency, selectivity, and desired physicochemical properties. nih.govmdpi.com

Integration of Machine Learning and AI in Predictive Design

The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful approach to accelerate the discovery and optimization of novel pyrazole derivatives. jmpas.com Quantitative structure-activity relationship (QSAR) models, built using ML techniques like multiple linear regression and support vector machines, can predict the biological activity of untested compounds based on their structural features. jmpas.com

Future research in this area should focus on:

Developing robust QSAR models: By training algorithms on large datasets of pyrazole derivatives with known activities, predictive models can be created to screen virtual libraries of compounds. jmpas.com

Utilizing deep learning for novel scaffold discovery: Deep learning models can screen vast chemical databases to identify novel molecular frameworks with desired properties, as has been demonstrated in the discovery of new tubulin inhibitors. acs.org

Predicting ADMET properties: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new derivatives, helping to identify candidates with favorable pharmacokinetic properties early in the drug discovery process.

This computational approach can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis of the most promising candidates. jmpas.combioengineer.org

Identification of Novel Biological Targets and Mechanistic Pathways

The pyrazole scaffold is present in numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. researchgate.netmdpi.comorientjchem.org A key area for future research is to identify the specific biological targets and elucidate the mechanistic pathways through which this compound exerts its effects.

Potential avenues of investigation include:

Enzyme inhibition assays: Screening the compound against a panel of enzymes, such as kinases, cyclooxygenases (COX), and monoamine oxidases (MAO), which are known targets for pyrazole derivatives. mdpi.comnih.gov

Receptor binding studies: Investigating the interaction of the compound with various receptors, for example, the cannabinoid receptors, where other pyrazoles have shown antagonist activity. nih.govacs.org

Antiproliferative and cytotoxic assays: Evaluating the compound's potential as an anticancer agent against a range of cancer cell lines. researchgate.netmdpi.com

Antimicrobial screening: Testing for activity against various strains of bacteria and fungi. researchgate.netnih.gov

Understanding the mechanism of action at a molecular level is essential for the rational design of more effective and selective therapeutic agents. researchgate.net

Exploration of Advanced Material Science Applications

Beyond its biological potential, the pyrazole scaffold is also of interest in material science. mdpi.com Pyrazole derivatives can exhibit unique photophysical properties, making them suitable for applications in optoelectronics. mdpi.comnih.gov

Future research should explore the potential of this compound and its derivatives in:

Organic Light-Emitting Diodes (OLEDs): Investigating the electroluminescent properties of the compound for use in display and lighting technologies. nih.gov

Fluorescent sensors: Developing chemosensors for the detection of ions or small molecules based on changes in the fluorescence of pyrazole derivatives. mdpi.com

Semiconductors: Exploring the potential of these compounds as organic semiconductors in electronic devices. nih.gov

The development of pyrazole-based materials is a rapidly growing field with significant potential for technological innovation. researchgate.net

Expansion of Ligand Design in Inorganic Chemistry

Pyrazole and its derivatives are excellent ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms that can coordinate with metal ions. researchgate.netacs.orgresearchgate.net The resulting metal complexes have diverse structures and potential applications in catalysis, materials science, and bioinorganic chemistry. researchgate.netnih.govbohrium.com

Future research in this area should involve:

Synthesis of coordination complexes: Reacting this compound with various transition metals (e.g., copper, cobalt, cadmium, iron) to synthesize novel coordination compounds. nih.govbohrium.com

Structural characterization: Determining the crystal structures of these complexes to understand the coordination modes of the pyrazole ligand. researchgate.net

Exploring applications of the metal complexes: Investigating the catalytic activity, magnetic properties, and biological activity (e.g., antibacterial) of the synthesized complexes. nih.gov

The ability of the aminopyrazole moiety to act as a chelating ligand opens up a vast area of inorganic chemistry for exploration. researchgate.net

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine?

Answer:
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A representative approach involves:

  • Step 1 : Reacting a substituted pyrazole precursor (e.g., 5-methyl-1H-pyrazol-3-amine) with 2-methylbenzyl chloride in the presence of a base like triethylamine in dry dichloromethane at 0–5°C .
  • Step 2 : Purification via column chromatography (hexane:ethyl acetate) to isolate the product .
  • Step 3 : Structural confirmation using 1^1H/13^13C NMR, IR, and mass spectrometry .
    For analogs, phosphorous oxychloride (POCl3_3) at 120°C has been used for cyclization .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR detects aromatic protons (δ 6.9–7.5 ppm), NH2_2 groups (δ ~10.5 ppm, D2_2O exchangeable), and methyl/methylene signals (δ 1.8–3.8 ppm) .
  • Infrared Spectroscopy (IR) : NH stretching (~3250 cm1^{-1}), aromatic C=C (1600 cm1^{-1}), and C-N (1350 cm1^{-1}) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 209.25 for C12_{12}H15_{15}N3_3) confirm molecular weight .
  • Elemental Analysis : Validates purity (>95%) via %C, %H, and %N matching .

Advanced: How can reaction yields be optimized for large-scale synthesis of this compound?

Answer:

  • Catalyst Screening : Use p-toluenesulfonic acid (p-TSA) in ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) to enhance regioselectivity and yield .
  • Temperature Control : Maintain 0–5°C during benzylation to minimize side reactions .
  • Solvent Optimization : Dichloromethane or ethanol improves solubility and reaction kinetics .
  • Purification : Gradient elution in column chromatography (hexane:ethyl acetate ratios) reduces impurities .

Advanced: How can computational modeling predict the biological targets of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding with kinases (e.g., Jak2) or antimicrobial targets (e.g., bacterial enzymes) .
  • QSAR Studies : Correlate substituent effects (e.g., 2-methylbenzyl group) with activity using descriptors like logP and polar surface area .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., CYP450 inhibition) to prioritize analogs .

Basic: What in vitro assays are used to evaluate its biological activity?

Answer:

  • Antimicrobial Testing :
    • Minimum Inhibitory Concentration (MIC) : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Zone of Inhibition : Agar diffusion assays with 10–100 µg/mL compound concentrations .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) at 24–72 hours .

Advanced: How to resolve contradictions in pharmacological data across studies?

Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (SHELX refinement) to verify regiochemistry .
  • Meta-Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) to explain activity discrepancies .

Advanced: What strategies enhance regioselectivity in pyrazole functionalization?

Answer:

  • Directed Metalation : Use lithium bases (e.g., LDA) to deprotonate specific NH positions .
  • Protecting Groups : Temporarily block reactive sites (e.g., NH2_2) with Boc or Fmoc before benzylation .
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics, improving selectivity for 1,3,5-trisubstituted pyrazoles .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye irritation (Category 2A hazard) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Waste Disposal : Neutralize with 10% ammonium chloride before aqueous disposal .

Advanced: How to design derivatives for improved metabolic stability?

Answer:

  • Bioisosteric Replacement : Substitute NH2_2 with trifluoromethyl (CF3_3) to reduce oxidative metabolism .
  • Prodrug Strategies : Convert NH2_2 to amides or carbamates for controlled release .
  • Cytochrome P450 Screening : Identify metabolically labile sites using liver microsomes .

Advanced: What crystallographic techniques confirm its solid-state structure?

Answer:

  • Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane).
  • SHELXL Refinement : Resolve atomic positions with R-factor < 5% for high accuracy .
  • Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., H-bonding, π-stacking) .

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5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.